molecular formula C11H11ClF3NO3S2 B13260339 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride

4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13260339
M. Wt: 361.8 g/mol
InChI Key: PVRRXKIANIEIOT-UHFFFAOYSA-N
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Description

4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a thiolane ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in batch reactors with precise temperature and pressure control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a sulfonamide, while oxidation of the thiolane ring forms a sulfone .

Scientific Research Applications

4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonamide
  • 4-(Trifluoromethyl)benzenesulfonic acid

Uniqueness

4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of the thiolane ring, which imparts distinct reactivity and stability compared to other similar compounds. The combination of the trifluoromethyl group and the sulfonyl chloride group further enhances its versatility in various chemical reactions .

Properties

Molecular Formula

C11H11ClF3NO3S2

Molecular Weight

361.8 g/mol

IUPAC Name

4-[(1-oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H11ClF3NO3S2/c12-21(18,19)8-3-4-10(9(7-8)11(13,14)15)16-20(17)5-1-2-6-20/h3-4,7H,1-2,5-6H2

InChI Key

PVRRXKIANIEIOT-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=C(C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F)(=O)C1

Origin of Product

United States

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